molecular formula C13H22N2O B12575022 N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine CAS No. 497832-44-7

N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine

Cat. No.: B12575022
CAS No.: 497832-44-7
M. Wt: 222.33 g/mol
InChI Key: UXENDFSMQCVIKN-NSHDSACASA-N
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Description

N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines. This compound is characterized by the presence of an ethyl group and a 2-methoxyphenyl group attached to the ethane-1,2-diamine backbone. It is a chiral molecule, meaning it has a specific spatial arrangement that cannot be superimposed on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethane-1,2-diamine and 2-methoxyphenylacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the amine group, followed by the addition of the aldehyde to form the imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N1-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Methyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine
  • N~1~-Propyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine
  • N~1~-Butyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine

Uniqueness

N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine is unique due to its specific ethyl and 2-methoxyphenyl substituents, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities.

Properties

CAS No.

497832-44-7

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N'-ethyl-N'-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C13H22N2O/c1-4-15(10-9-14)11(2)12-7-5-6-8-13(12)16-3/h5-8,11H,4,9-10,14H2,1-3H3/t11-/m0/s1

InChI Key

UXENDFSMQCVIKN-NSHDSACASA-N

Isomeric SMILES

CCN(CCN)[C@@H](C)C1=CC=CC=C1OC

Canonical SMILES

CCN(CCN)C(C)C1=CC=CC=C1OC

Origin of Product

United States

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